molecular formula C10H8BrClN2S B15275690 N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

Cat. No.: B15275690
M. Wt: 303.61 g/mol
InChI Key: BVBPATGYAJXDOJ-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a chemical compound that features a bromothiophene moiety attached to a chloropyridine ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of 4-bromothiophene with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is unique due to the presence of both a bromothiophene and a chloropyridine moiety. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various compounds with potential biological activity.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

InChI

InChI=1S/C10H8BrClN2S/c11-7-3-9(15-6-7)5-13-8-1-2-10(12)14-4-8/h1-4,6,13H,5H2

InChI Key

BVBPATGYAJXDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=CC(=CS2)Br)Cl

Origin of Product

United States

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